

# Application Notes and Protocols for HPLC-DAD

## Analysis of Ophiopogonanone C

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### Compound of Interest

Compound Name: *Ophiopogonanone C*

Cat. No.: B1630322

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### Introduction

**Ophiopogonanone C** is a homoisoflavonoid compound found in the tuber of *Ophiopogon japonicus*, a plant widely used in traditional medicine.<sup>[1]</sup> Accurate and reliable quantification of **Ophiopogonanone C** is crucial for the quality control of raw materials and finished products in the pharmaceutical and functional food industries. This document provides a detailed High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the analysis of **Ophiopogonanone C**. The protocol is intended for researchers, scientists, and drug development professionals.

## Experimental Protocols

### 1. Apparatus and Reagents

- Apparatus:
  - High-Performance Liquid Chromatography (HPLC) system equipped with a Diode-Array Detector (DAD) (e.g., Waters, Agilent).
  - Chromatographic column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 μm particle size).<sup>[2]</sup>
  - Ultrasonic bath.
  - Analytical balance (0.01 mg sensitivity).

- Volumetric flasks, pipettes, and other standard laboratory glassware.
- Syringe filters (0.45 µm).
- Reagents and Materials:
  - **Ophiopogonanone C** reference standard (purity ≥ 98%).
  - Acetonitrile (HPLC grade).
  - Methanol (HPLC grade).
  - Formic acid or Phosphoric acid (HPLC grade).
  - Ultrapure water.
  - Ophiopogon japonicus raw material or extract for sample analysis.

## 2. Preparation of Solutions

- Standard Stock Solution (1 mg/mL):
  - Accurately weigh 10 mg of **Ophiopogonanone C** reference standard.
  - Transfer it to a 10 mL volumetric flask.
  - Dissolve and dilute to volume with methanol.
  - Store at 4°C.
- Working Standard Solutions:
  - Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Sample Preparation (from Ophiopogon japonicus tuber):
  - Pulverize the dried tubers of Ophiopogon japonicus into a fine powder (approximately 40-60 mesh).

- Accurately weigh 1.0 g of the powder into a centrifuge tube.
- Add 25 mL of methanol.
- Perform ultrasonic-assisted extraction for 30 minutes at room temperature.[3]
- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Collect the supernatant.
- Repeat the extraction process on the residue twice more with 25 mL of methanol each time.
- Combine all the supernatants and evaporate to dryness under reduced pressure.
- Reconstitute the residue in 5 mL of methanol.
- Filter the solution through a 0.45  $\mu\text{m}$  syringe filter before HPLC analysis.

### 3. Chromatographic Conditions

The following chromatographic conditions can be used for the analysis of **Ophiopogonanone**

**C.** Optimization may be required based on the specific HPLC system and column used.

Parameter	Condition
Column	C18 reversed-phase (250 mm × 4.6 mm, 5 µm) <a href="#">[2]</a>
Mobile Phase	A: AcetonitrileB: 0.1% Formic Acid in Water
Gradient Elution	A gradient program can be optimized. A starting point could be a linear gradient from 40% A to 70% A over 30 minutes.
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	296 nm <a href="#">[4]</a> <a href="#">[5]</a>
Injection Volume	10 µL

## Data Presentation

### Method Validation Summary

The HPLC-DAD method should be validated according to the International Conference on Harmonization (ICH) guidelines.[\[6\]](#)[\[7\]](#) The following tables summarize the expected performance characteristics of a validated method for **Ophiopogonanone C** analysis.

Table 1: System Suitability

Parameter	Acceptance Criteria
Tailing Factor (T)	$T \leq 2.0$
Theoretical Plates (N)	$N \geq 2000$

| Relative Standard Deviation (RSD) of Peak Area |  $\leq 2.0\%$  (for 6 replicate injections) |

Table 2: Linearity and Range

Parameter	Result
Linear Range	<b>1 - 100 µg/mL</b>
Regression Equation	$y = mx + c$

| Correlation Coefficient ( $r^2$ ) |  $\geq 0.999$  |

Table 3: Precision

Precision Type	Concentration (µg/mL)	RSD (%)
Intra-day (n=6)	<b>Low</b>	<b>&lt; 2.0%</b>
	Medium	< 2.0%
	High	< 2.0%
Inter-day (n=6, over 3 days)	Low	< 3.0%
	Medium	< 3.0%

|| High | < 3.0% |

Table 4: Stability

Condition	Duration	RSD (%)
Autosampler (25°C)	<b>24 hours</b>	<b>&lt; 2.0%</b>
Short-term (Room Temp)	48 hours	< 2.0%

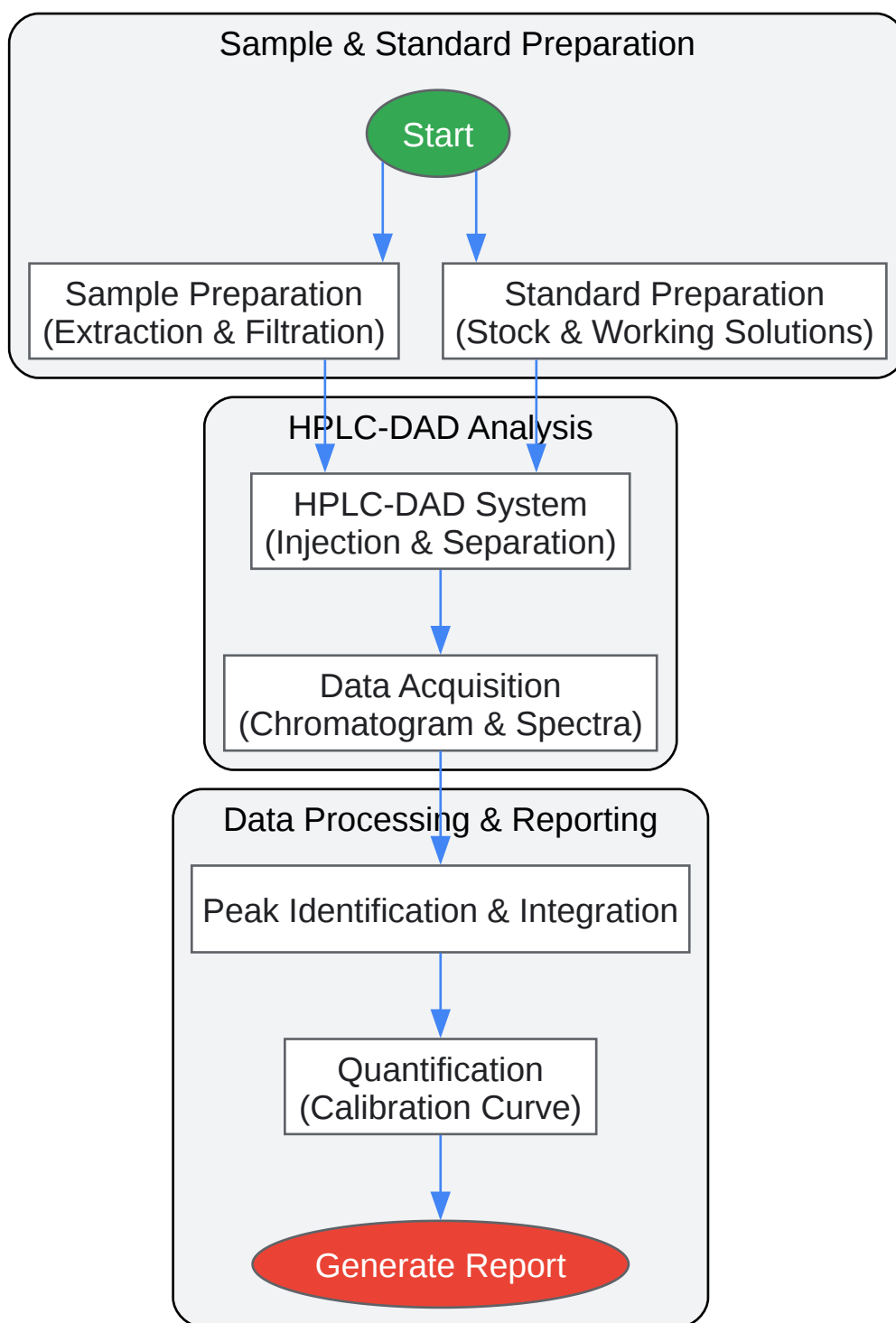
| Long-term (4°C) | 15 days | < 3.0% |

Table 5: Accuracy (Recovery)

Spiked Level	Amount Added (µg)	Amount Found (µg)	Recovery (%)	RSD (%)
Low	5		98 - 102%	< 2.0%
Medium	10		98 - 102%	< 2.0%

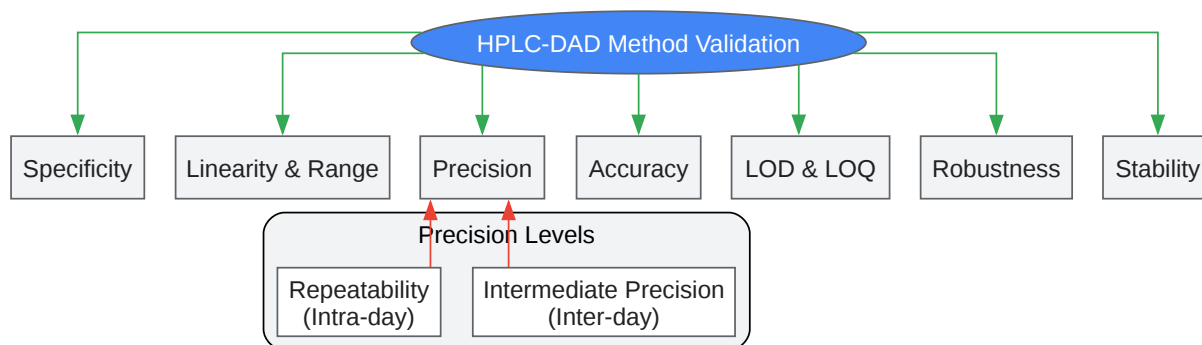
| High | 20 | | 98 - 102% | < 2.0% |

## Mandatory Visualizations



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Caption: Experimental workflow for **Ophiopogonanone C** analysis.



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